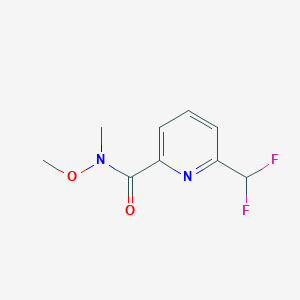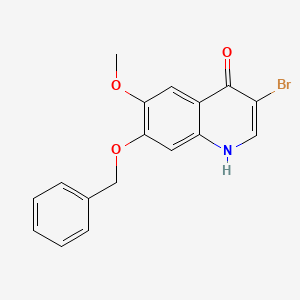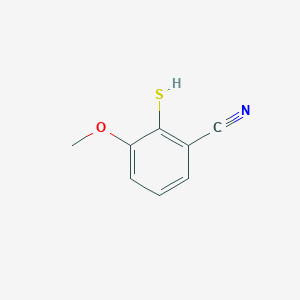
tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate: is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a tert-butyl group, a chloromethyl group, and a benzamido group. These functional groups contribute to its reactivity and versatility in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(chloromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloromethyl group in tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It is also employed in the synthesis of bioactive molecules and pharmaceuticals .
Medicine: It is investigated for its pharmacological properties and its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Similar in structure but contains a bromo group instead of a chloromethyl group.
tert-Butyl chlorosulfonylcarbamate: Contains a chlorosulfonyl group instead of a chloromethyl group.
tert-Butyl 2,2,2-trichloroacetimidate: Contains a trichloroacetimidate group instead of a benzamido group.
Uniqueness: tert-Butyl (2-(4-(chloromethyl)benzamido)ethyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility. The presence of the chloromethyl group allows for various substitution reactions, while the benzamido group provides stability and potential for biological interactions .
Propriétés
Formule moléculaire |
C15H21ClN2O3 |
|---|---|
Poids moléculaire |
312.79 g/mol |
Nom IUPAC |
tert-butyl N-[2-[[4-(chloromethyl)benzoyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(20)18-9-8-17-13(19)12-6-4-11(10-16)5-7-12/h4-7H,8-10H2,1-3H3,(H,17,19)(H,18,20) |
Clé InChI |
SPHRJYKQKXUAAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


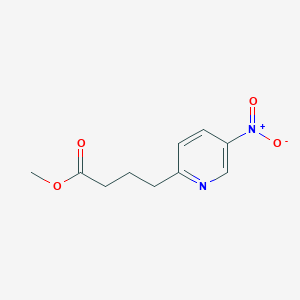
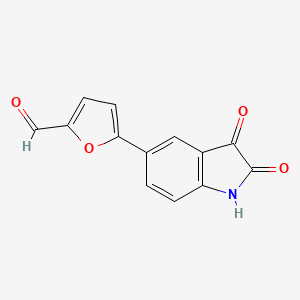
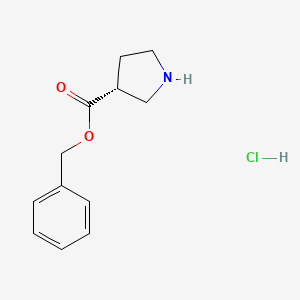
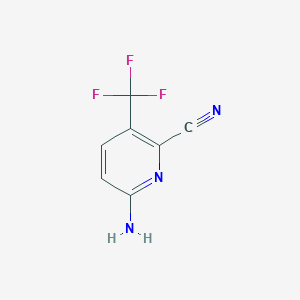
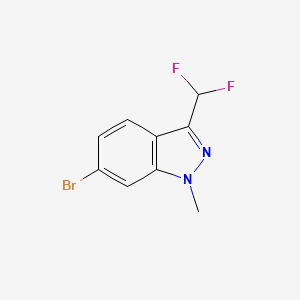
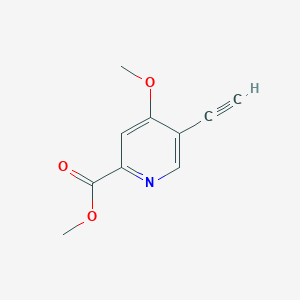
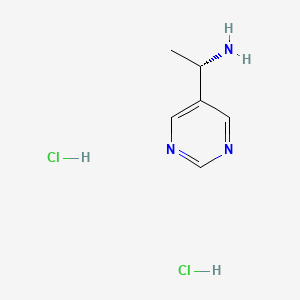
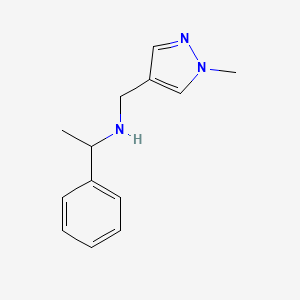
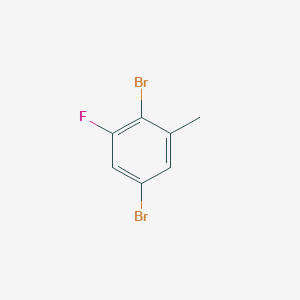
![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
![[(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)
